

4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine structure elucidation

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Compound of Interest

Compound Name: 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

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An In-Depth Technical Guide to the Structure Elucidation of **4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine**

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.^{[1][2]} Its bioisosteric relationship with purine bases and unique hydrogen bonding capabilities make it a cornerstone of modern drug design.^[3] This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to unambiguously determine the chemical structure of a di-halogenated derivative, **4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine**. We will detail the synergistic application of mass spectrometry, advanced nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction, explaining not just the procedural steps but the critical logic that connects the data from each technique into a single, validated structural conclusion. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for the characterization of complex heterocyclic molecules.

Introduction: The Analytical Challenge

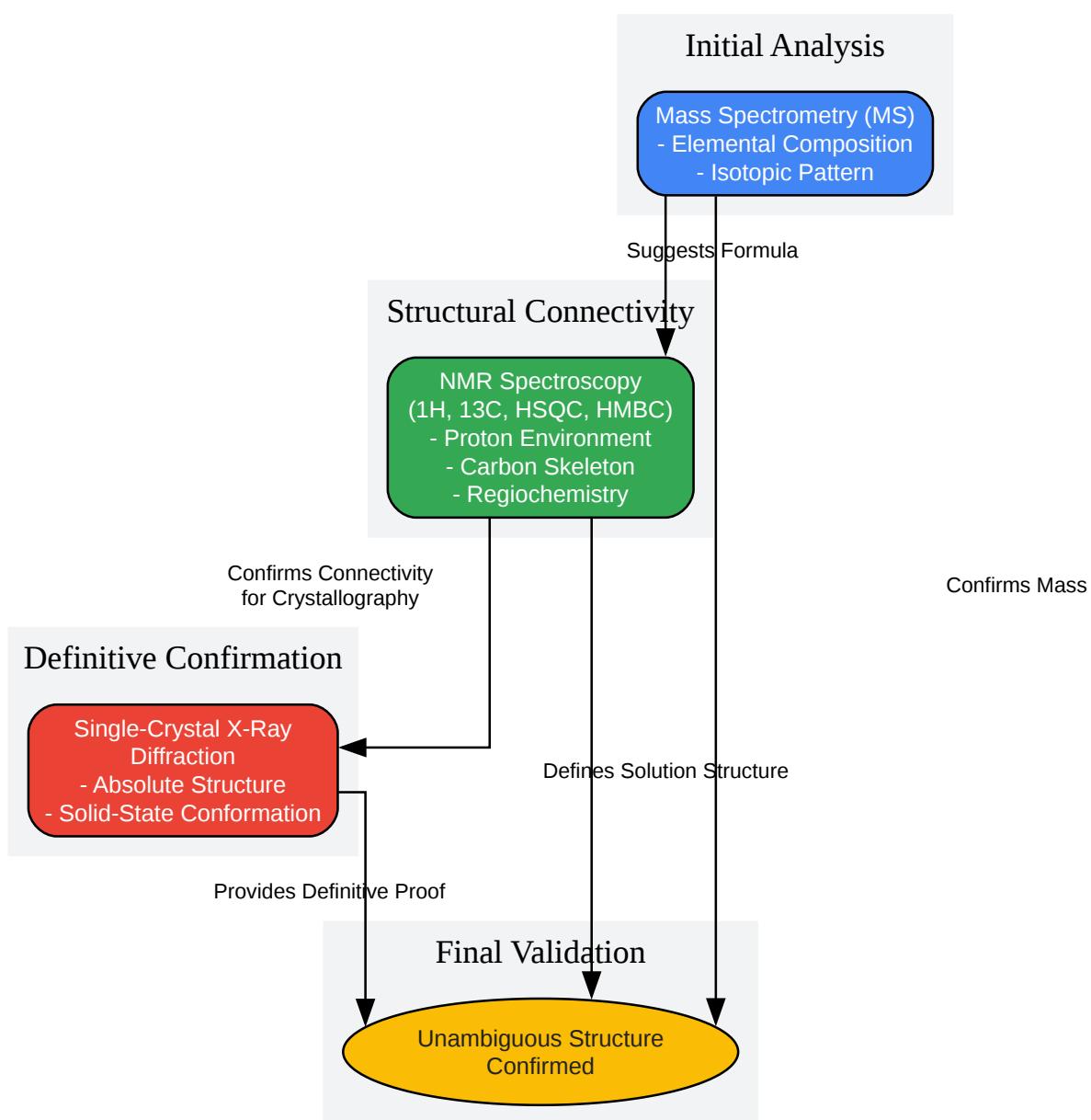
The synthesis of substituted 7-azaindoles can often yield a mixture of isomers, making unequivocal structure determination paramount. For **4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine**, the primary analytical questions are:

- Compositional Verification: Does the molecule possess the correct elemental formula ($C_7H_4BrClN_2$)?
- Connectivity Confirmation: Is the core a $1H$ -pyrrolo[2,3-*b*]pyridine scaffold?
- Regiochemical Assignment: Are the bromine and chlorine atoms located at the C4 and C5 positions, respectively, and not at other possible positions (e.g., C5/C4, C4/C6, C3/C5)?

Answering these questions requires a multi-technique approach where each method provides a unique and complementary piece of the structural puzzle.

The Elucidation Workflow: A Synergistic Approach

The definitive identification of **4-Bromo-5-chloro-1H-pyrrolo[2,3-*b*]pyridine** relies on an integrated analytical workflow. No single technique is sufficient on its own; their combined power lies in mutual validation.

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Caption: Workflow for structure elucidation.

Mass Spectrometry: Confirming Composition

Mass spectrometry (MS) is the first-line technique to confirm the molecular weight and elemental formula. For halogenated compounds, the isotopic distribution provides a critical signature.^[4]

Expert Insight: The presence of both chlorine ($^{35}\text{Cl}/^{37}\text{Cl}$) and bromine ($^{79}\text{Br}/^{81}\text{Br}$) creates a highly characteristic isotopic cluster for the molecular ion (M^+). This pattern is the most rapid and definitive initial evidence for the presence of both halogens in the molecule.[\[5\]](#)

Expected Isotopic Pattern

Chlorine exists as two primary isotopes, ^{35}Cl (75.8%) and ^{37}Cl (24.2%), a ratio of roughly 3:1.[\[5\]](#) Bromine has two isotopes, ^{79}Br (50.7%) and ^{81}Br (49.3%), in an approximately 1:1 ratio.[\[6\]](#) A molecule containing one of each will exhibit a distinctive M, M+2, and M+4 peak cluster.

Ion	Isotopic Composition	Expected Relative Abundance
M	$\text{C}_7\text{H}_4^{35}\text{Cl}^{79}\text{BrN}_2$ (m/z ~229.92)	100% (base)
M+2	$\text{C}_7\text{H}_4^{37}\text{Cl}^{79}\text{BrN}_2$ / $\text{C}_7\text{H}_4^{35}\text{Cl}^{81}\text{BrN}_2$	~108%
M+4	$\text{C}_7\text{H}_4^{37}\text{Cl}^{81}\text{BrN}_2$	~32%

Note: The exact m/z values and ratios will vary slightly based on the instrument's resolution and the precise isotopic abundances.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- Ionization Method: Electrospray ionization (ESI) in positive mode is typically used for nitrogen-containing heterocycles as they readily accept a proton.
- Analyzer: A high-resolution analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is required to obtain accurate mass measurements.
- Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.
- Data Analysis:

- Identify the molecular ion cluster ($[M+H]^+$).
- Compare the observed isotopic pattern to the theoretical pattern for $C_7H_4BrClN_2$.
- Calculate the elemental composition from the accurate mass of the monoisotopic peak ($[M+H]^+$). The calculated mass for $[C_7H_5BrClN_2]^+$ is 230.9319, and the observed mass should be within 5 ppm.[7]

NMR Spectroscopy: Defining Connectivity and Regiochemistry

NMR is the most powerful tool for elucidating the precise connectivity of the atoms. A combination of 1D (1H , ^{13}C) and 2D (HSQC, HMBC) experiments is essential.

1H NMR: Probing the Proton Environment

The 1H-pyrrolo[2,3-b]pyridine core has four aromatic protons (H2, H3, H6) and one N-H proton.

- N1-H: A broad singlet, typically downfield (>11 ppm), which can be confirmed by D_2O exchange.[8]
- H2 & H3: These protons on the pyrrole ring will appear as doublets or triplets due to mutual coupling ($J_{2,3} \approx 3-4$ Hz).[8]
- H6: The sole proton on the pyridine ring will appear as a singlet, as its adjacent positions (C5 and N7) have no protons for coupling. Its chemical shift will be influenced by the adjacent chloro and bromo substituents.

^{13}C NMR: Mapping the Carbon Skeleton

The structure has 7 distinct carbon signals. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Br, Cl) and their position within the aromatic system. Quaternary carbons (C3a, C4, C5, C7a) can be distinguished from protonated carbons using a DEPT-135 or by their absence in the HSQC spectrum.

2D NMR: The Key to Unambiguous Assignment

While 1D NMR provides a list of signals, 2D NMR connects them.

- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (1 J-coupling).[\[9\]](#) It allows for the unambiguous assignment of the protonated carbons (C2, C3, C6).
- HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment for determining the final structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away (2 J or 3 J-coupling).[\[9\]](#) It is through these long-range correlations that the entire molecular framework, including the placement of the non-protonated quaternary carbons and substituents, can be pieced together.

Caption: Key HMBC correlations for substituent placement.

Expert Insight: The most crucial correlations are from the H6 proton. Since H6 is a singlet, its position can be easily identified. Its 3 J correlation to the bromine-bearing C4 and its 2 J correlation to the chlorine-bearing C5 definitively establish the 4-Bromo-5-chloro regiochemistry. A correlation to C7a further confirms its position on the pyridine ring.

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is ideal as it solubilizes the compound and allows for clear observation of the N-H proton.
- Acquisition:
 - 1 H NMR: Acquire a standard proton spectrum.
 - 13 C NMR: Acquire a proton-decoupled carbon spectrum.
 - HSQC: Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).[\[9\]](#)
 - HMBC: Use a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Optimize the long-range coupling delay for an average J-coupling of 8 Hz.[\[10\]](#)
- Processing and Analysis:

- Process all spectra using appropriate window functions (e.g., exponential for 1D, sine-bell for 2D).
- Assign the ^1H and ^{13}C signals for the CH , CH_2 , and CH_3 groups using the HSQC spectrum.
- Use the HMBC spectrum to connect the molecular fragments. Start with an unambiguously assigned proton (like H6) and trace its correlations to nearby carbons. Build out the skeleton piece by piece, confirming all expected ^2J and ^3J correlations.

X-Ray Crystallography: The Definitive Proof

While the combination of MS and NMR provides an extremely high degree of confidence, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure. It generates a 3D model of the molecule as it exists in the solid state, revealing the precise location of every atom, bond lengths, and bond angles.

Expert Insight: For 7-azaindole derivatives, crystallography also provides valuable information on intermolecular interactions, such as the characteristic $\text{N-H}\cdots\text{N}$ hydrogen-bonded dimers that these molecules often form in the crystal lattice.[3][8]

Experimental Protocol: Single-Crystal X-Ray Diffraction

- Crystal Growth: This is often the most challenging step. Suitable single crystals must be grown, typically by slow evaporation of a solvent from a concentrated solution of the purified compound. A range of solvents (e.g., ethyl acetate, acetone, methanol, dichloromethane) and techniques (slow evaporation, vapor diffusion, cooling) should be screened.
- Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam (e.g., $\text{Mo K}\alpha$ radiation).[8] A detector collects the diffraction pattern as the crystal is rotated.
- Structure Solution and Refinement:
 - The diffraction data is processed to determine the unit cell dimensions and space group.

- The structure is "solved" using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map and atomic model.
- The model is "refined" by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
- Data Interpretation: The final refined structure provides a complete 3D model, confirming the $C_7H_4BrClN_2$ formula, the pyrrolo[2,3-b]pyridine core, and the exact 4-bromo-5-chloro substitution pattern.

Integrated Data Analysis and Conclusion

The structure of **4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine** is confirmed by the convergence of all analytical data:

- HRMS establishes the correct elemental formula, $C_7H_4BrClN_2$, and the presence of both Br and Cl through its characteristic isotopic signature.
- 1H and ^{13}C NMR confirm the number of unique proton and carbon environments consistent with the proposed structure.
- HSQC directly links the protonated carbons to their attached protons.
- HMBC provides the critical long-range correlations, particularly from H6 to C4 and C5, that lock in the 4-bromo-5-chloro regiochemistry.
- X-Ray Crystallography, if obtainable, offers the final, irrefutable evidence of the molecular structure and provides insight into its solid-state packing and intermolecular interactions.

This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy, validated structural data required for publication, patent filings, and advancement of drug development programs.

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